molecular formula C12H16N2O B040111 Nebracetam CAS No. 116041-13-5

Nebracetam

Cat. No. B040111
M. Wt: 204.27 g/mol
InChI Key: LCAFGJGYCUMTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954516

Procedure details

54 g (0.16 mol) of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one are stirred into 1.3 liters of ethyl alcohol after the addition of 32 g of hydrazine hydrate for 4 hours at ambient temperature. The precipitate (phthalic acid hydrazide) is suction filtered and the filtrate is concentrated by evaporation. 500 ml of methylene chloride are added to the residue and it is extracted three times with 100 ml of water. The organic phase is dried and evaporated. The residue remaining is dissolved in 500 ml of methanol and 20 g (0.17 mol) of solid fumaric acid are added in batches at boiling temperature with stirring. When the mixture cools, colourless crystals are precipitated which are suction filtered and then washed with methanol and ether. Yield: 20-25 g (48-60% of theory), m.p. 209°-211° C.
Name
4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH:7]2[CH2:11][N:10]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:9](=[O:19])[CH2:8]2)C(=O)C2=CC=CC=C12.O.NN.C(O)(=O)/C=C/C(O)=O>C(O)C>[CH2:12]([N:10]1[CH2:11][CH:7]([CH2:6][NH2:5])[CH2:8][C:9]1=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one
Quantity
54 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1CC(N(C1)CC1=CC=CC=C1)=O)=O)=CC=CC2)=O
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
O.NN
Step Three
Name
solid
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate (phthalic acid hydrazide) is suction filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
ADDITION
Type
ADDITION
Details
500 ml of methylene chloride are added to the residue and it
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with 100 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue remaining is dissolved in 500 ml of methanol
CUSTOM
Type
CUSTOM
Details
colourless crystals are precipitated which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol and ether

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.